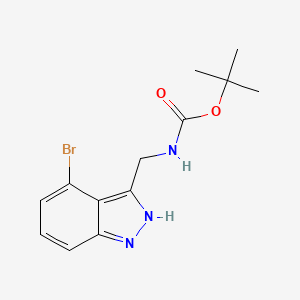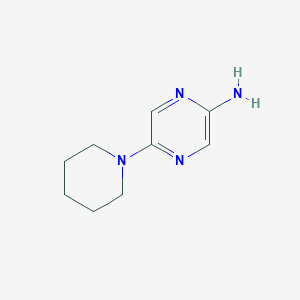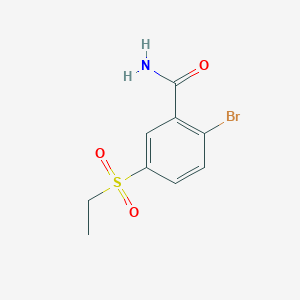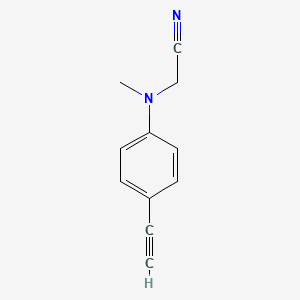![molecular formula C11H5BrClN3OS B13936071 5-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-chloro-pyridine](/img/structure/B13936071.png)
5-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-chloro-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-chloro-pyridine is a heterocyclic compound that contains a pyridine ring substituted with a 1,3,4-oxadiazole moiety, which is further substituted with a bromo-thiophene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-chloro-pyridine typically involves multiple steps. One common method includes the formation of the 1,3,4-oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The thiophene ring is then brominated, and the final product is obtained by coupling the bromo-thiophene with the oxadiazole-pyridine moiety under suitable reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts to enhance reaction rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-chloro-pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene and oxadiazole rings can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and various catalysts such as palladium or copper complexes. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) or ethanol, and temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Applications De Recherche Scientifique
5-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-chloro-pyridine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-proliferative agent, particularly as a cyclin-dependent kinase 2 (CDK-2) inhibitor, which is important in cell cycle regulation and cancer treatment.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and organic electronic devices.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds with potential biological activities.
Mécanisme D'action
The mechanism of action of 5-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-chloro-pyridine involves its interaction with specific molecular targets. For instance, as a CDK-2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed from the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar chemical properties and biological activities.
Thiophene Derivatives: Compounds containing the thiophene ring are known for their electronic properties and are used in materials science.
Pyridine Derivatives: These compounds are widely studied for their medicinal properties and are used in various therapeutic applications.
Uniqueness
5-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-chloro-pyridine is unique due to the combination of the three different heterocyclic moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Propriétés
Formule moléculaire |
C11H5BrClN3OS |
|---|---|
Poids moléculaire |
342.60 g/mol |
Nom IUPAC |
2-(5-bromothiophen-2-yl)-5-(6-chloropyridin-3-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H5BrClN3OS/c12-8-3-2-7(18-8)11-16-15-10(17-11)6-1-4-9(13)14-5-6/h1-5H |
Clé InChI |
WHFQZNJLSMONOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C2=NN=C(O2)C3=CC=C(S3)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935988.png)






![4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13936024.png)
![5-(4-methoxyphenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13936033.png)





